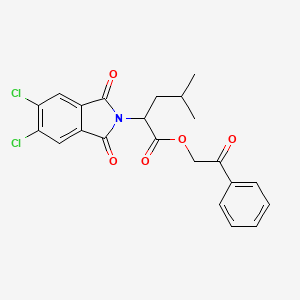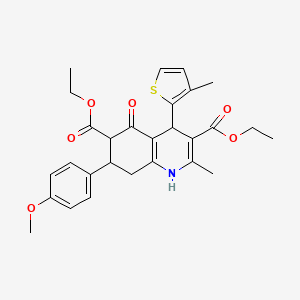
2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with benzylsulfanyl, phenyl, thiophen-2-yl, and carbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The benzylsulfanyl, phenyl, and thiophen-2-yl groups are introduced through substitution reactions using reagents like benzyl chloride, phenylboronic acid, and thiophene derivatives.
Formation of Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit enzyme activity or interfere with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
- 4-Thiophenyl-pyrazole derivatives
- Pyridine derivatives with different substituents
Uniqueness
2-(Benzylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H16N2S2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H16N2S2/c24-15-20-19(22-12-7-13-26-22)14-21(18-10-5-2-6-11-18)25-23(20)27-16-17-8-3-1-4-9-17/h1-14H,16H2 |
Clé InChI |
TZFDOXHMDRIYME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CS4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626264.png)
![(2Z)-6-methyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11626276.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11626277.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626281.png)

![(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626297.png)

![3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11626308.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11626309.png)
![4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B11626314.png)
![13-piperidin-1-yl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11626315.png)
![(6Z)-5-imino-6-[4-(3-phenoxypropoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626319.png)

![4-(5-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11626338.png)
